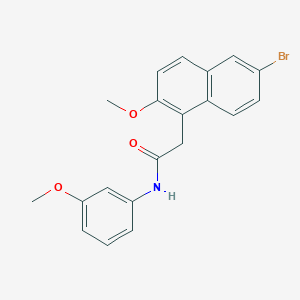![molecular formula C22H31N5O B5028605 1-cyclohexyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5028605.png)
1-cyclohexyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane, also known as CTZ, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
1-cyclohexyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane is believed to act as a positive allosteric modulator of GABA-A receptors, enhancing the activity of these receptors and leading to an increase in inhibitory neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics.
Biochemical and Physiological Effects:
1-cyclohexyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to enhance the activity of GABA-A receptors in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of 1-cyclohexyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane.
Advantages and Limitations for Lab Experiments
One advantage of 1-cyclohexyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane is its potential as a tool in the study of protein-protein interactions. However, one limitation is the lack of information on its potential side effects and toxicity. Further studies are needed to fully understand the safety profile of 1-cyclohexyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane.
Future Directions
There are several potential future directions for the study of 1-cyclohexyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane. One area of interest is its potential as a therapeutic agent for anxiety disorders. Another area of interest is its potential use as a tool in the study of protein-protein interactions. Further studies are also needed to fully understand the biochemical and physiological effects of 1-cyclohexyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane, as well as its safety profile.
Synthesis Methods
1-cyclohexyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane can be synthesized using a multistep process that involves the reaction of cyclohexylamine with 1,4-dibromo-2-butene to form a cyclohexyl-1,4-dibromobutane intermediate. This intermediate is then reacted with sodium azide to form a cyclohexyl-1,4-diazide intermediate, which is subsequently reduced with triphenylphosphine to form the desired cyclohexyl-1,4-diamine. The final step involves the reaction of the cyclohexyl-1,4-diamine with 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid chloride to form 1-cyclohexyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane.
Scientific Research Applications
1-cyclohexyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an effect on GABA-A receptors, which are involved in the regulation of anxiety and other neurological processes. 1-cyclohexyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane has also been studied for its potential use as a tool in the study of protein-protein interactions.
properties
IUPAC Name |
(4-cyclohexyl-1,4-diazepan-1-yl)-[1-(2-phenylethyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c28-22(21-18-27(24-23-21)15-12-19-8-3-1-4-9-19)26-14-7-13-25(16-17-26)20-10-5-2-6-11-20/h1,3-4,8-9,18,20H,2,5-7,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHUFPOPCGFGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCN(CC2)C(=O)C3=CN(N=N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-3-isoxazolyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5028523.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028531.png)
![2,4-dibromo-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5028535.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-chlorophenyl)butanamide](/img/structure/B5028556.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5028569.png)
![N-{[4-allyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B5028587.png)

![3-methyl-5-[(3-phenoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5028602.png)
![ethyl 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylpropanoate](/img/structure/B5028608.png)

![N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5028620.png)

![6-bromo-4-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5028631.png)